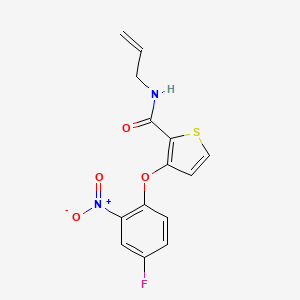
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide” is a chemical compound with the formula C14H11FN2O4S and a molecular weight of 322.31 . It is provided by ChemScene for in-stock or backordered impurities, bulk custom synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Carboxy‐Protecting Group in Stereoselective Construction
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been explored in the context of carboxy-protecting groups. Kunz, Waldmann, and Klinkhammer (1988) described the application of the allyl-ester moiety as a protecting principle for the carboxy group of N-acetylneuraminic acid. This involves synthesizing peracetylated allyl neuraminate and further transforming it to various derivatives, useful in stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).
Building Blocks in Asymmetric Synthesis
In the field of asymmetric synthesis, Trost, Dogra, and Franzini (2004) discussed the utilization of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be accessed by N-acylation of benzamides with alpha-bromo acid halides. The study highlights the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, producing products with excellent enantioselectivity (Trost, Dogra, & Franzini, 2004).
Optical Chemosensing
Niu et al. (2002) synthesized N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide (AHEAN), a derivative used for optical chemical sensor preparation. AHEAN, when photo-copolymerized with 2-hydroxypropyl methacrylate, can be used for fluorescence quenching-based nitrofurantoin assay, showcasing its application in optical chemosensing (Niu et al., 2002).
Investigation of Reaction Mechanisms
Sherman, Grither, and McCulla (2010) conducted a computational investigation on the reaction mechanisms of nitroxyl and thiols, where nitroxyl is shown to react with various thiols leading to different products. This study provides insights into the reaction pathways and the factors affecting them, contributing to the broader understanding of these chemical interactions (Sherman, Grither, & McCulla, 2010).
Dearomatising Rearrangements
Clayden, Turnbull, Helliwell, and Pinto (2004) explored the dearomatising rearrangements of lithiated thiophenecarboxamides. This study focuses on the transformation of thiophene-3-carboxamides into various products through rearrangements, expanding the understanding of dearomatisation in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Fluorescent Probe Design
Cui, Zhu, Xu, and Qian (2013) designed a fluorescent probe (OHBT) for detecting palladium species in aqueous solution. This involved linking the ESIPT fluorophore to the allyl group, which reacts with Pd(0) species. Such probes have applications in chemical sensing and analysis (Cui, Zhu, Xu, & Qian, 2013).
Synthesis and Evaluation as Radiosensitizers
Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, and Fielden (1991) synthesized a series of 2- and 3-nitrothiophene-5-carboxamides for evaluation as radiosensitizers and bioreductively activated cytotoxins. This research contributes to the development of novel therapeutic agents with potential applications in cancer treatment (Threadgill et al., 1991).
Propriétés
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(15)8-10(11)17(19)20/h2-5,7-8H,1,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUYOCVXLWCRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

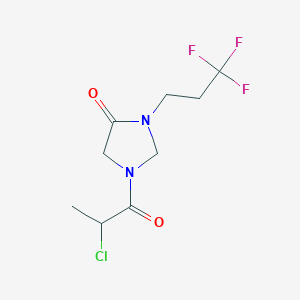
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
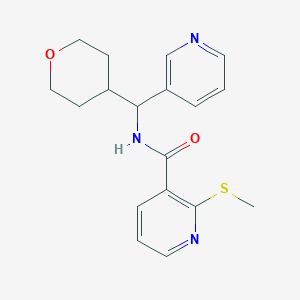

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
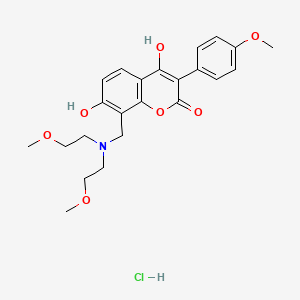
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)


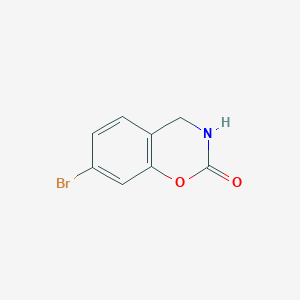
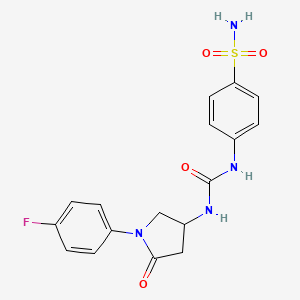
![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)
